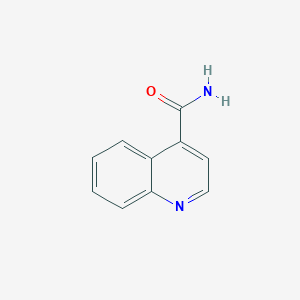

4-喹啉甲酰胺

描述

Synthesis Analysis

The synthesis of multisubstituted quinoline-4-carboxamides can be achieved through a one-step methodology involving the refluxing of isatins with various 1,1-enediamines, catalyzed by NH2SO3H. This process facilitates the simultaneous formation of the quinoline ring and an amide bond, proving efficient for combinatorial and parallel syntheses of quinoline-4-carboxamide derivatives (Wang et al., 2018). Additionally, rapid synthesis employing indium(III) chloride and microwave activation has been shown to efficiently produce quinoline-4-carboxylic acid derivatives, highlighting the importance of Lewis acid catalysis in these reactions (Duvelleroy et al., 2005).

Molecular Structure Analysis

The crystal structure and molecular geometry of quinolinecarboxamide derivatives, such as N-(4-acetylphenyl)quinoline-3-carboxamide, have been elucidated through spectral characterization and X-ray diffraction, with further analysis via DFT studies confirming the intricate details of their molecular structure (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

Quinoline-4-carboxamides undergo various chemical reactions, including cascade reactions leading to the synthesis of complex molecules. For instance, crystallization-induced diastereomer transformation (CIDT) followed by stereoselective intermolecular photocycloaddition reactions has been observed, showcasing the dynamic reactivity and potential for creating optically active compounds (Sakamoto et al., 2008).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of 4-Quinolinecarboxamide were not identified in the current research pool, the synthesis and structural analyses inherently provide insights into their physical characteristics, such as solubility, crystallinity, and thermal stability, derived from their molecular structure and synthesis conditions.

Chemical Properties Analysis

The chemical properties of 4-Quinolinecarboxamide derivatives, including their reactivity, stability, and interaction with various reagents, are closely tied to their molecular structure and the nature of substituents. These compounds exhibit a broad range of biological activities, influenced by their chemical structure, showcasing their significance in medicinal chemistry and synthetic organic chemistry (Moussaoui et al., 2019).

科学研究应用

抗增殖剂

4-喹啉甲酰胺衍生物已被研究用于其作为抗增殖剂的潜力 . 这些化合物对四种细胞系表现出良好的抗增殖活性:MCF-7、CACO、HepG-2 和 HCT-116 . 它们的有效性已与参考标准阿霉素进行比较 .

凋亡诱导剂

这些化合物也被探索为凋亡诱导剂 . 凋亡或程序性细胞死亡是癌症治疗中至关重要的过程。 活性化合物已被发现通过下调 Bcl-2 和上调 BAX 和 Caspase-3 来诱导凋亡 .

Pim-1 激酶抑制剂

4-喹啉甲酰胺衍生物已被发现抑制Pim-1 激酶 . Pim-1 激酶是一种蛋白激酶,是细胞存活和增殖的主要调节剂。 抑制这些激酶一直是癌症治疗中很有前景的策略 .

抗菌剂

4-喹啉骨架,包括 4-喹啉甲酰胺,是药物化学中的一个重要骨架 . 它已被用于从抗癌、抗菌和抗病毒到囊性纤维化和强心剂的药物 .

抗病毒剂

如上所述,4-喹啉骨架已被用于抗病毒药物 . 这突出了 4-喹啉甲酰胺在抗病毒研究中的潜力。

抗结核剂

4-喹啉-3-甲酰胺已被探索用于其抗结核潜力 . 这表明 4-喹啉甲酰胺也可以用于治疗结核病。

酪氨酸激酶抑制剂

这些化合物也被研究作为酪氨酸激酶抑制剂 . 酪氨酸激酶是通过信号转导级联激活许多蛋白质的酶。 它们是药物发现的重要靶标 .

抗炎剂

最后,4-喹啉甲酰胺衍生物已被探索用于其抗炎潜力 . 它们已被研究作为大麻素受体 2 的潜在配体,大麻素受体 2 在介导炎症中起作用 .

作用机制

Target of Action

4-Quinolinecarboxamide derivatives have been found to target protein kinases (PKs), which are the main regulators of cell survival and proliferation . In particular, they have been shown to inhibit Pim-1 kinase , a protein involved in cell cycle progression and apoptosis.

Mode of Action

The compound interacts with its targets by binding to the active site of the kinase, thereby inhibiting its function . This interaction leads to a decrease in the kinase’s activity, resulting in a reduction in cell proliferation and an increase in apoptosis .

Biochemical Pathways

The inhibition of Pim-1 kinase by 4-Quinolinecarboxamide affects several biochemical pathways. It leads to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . These changes trigger apoptosis, a process of programmed cell death .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, 4-Quinolinecarboxamide derivatives have been found to be orally bioavailable without blood-brain barrier penetration . This means that the compound can be effectively absorbed into the bloodstream when taken orally and can distribute throughout the body without entering the brain.

Result of Action

The molecular and cellular effects of 4-Quinolinecarboxamide’s action include a decrease in cell proliferation and an increase in apoptosis . This is achieved through the inhibition of Pim-1 kinase and the subsequent changes in the expression of Bcl-2, BAX, and Caspase-3 .

安全和危害

未来方向

4-Quinolinecarboxamide derivatives have been explored for their therapeutic potential . The conversion of 4-Quinolone-3-carboxylate to its corresponding carbamates is highly restrictive, motivating the adoption of a much simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolinecarboxamides . This methodology not only provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolinecarboxamides which can then be explored for their therapeutic potential, but it may also be adaptable for the derivatization of other such less reactive carboxylate species .

属性

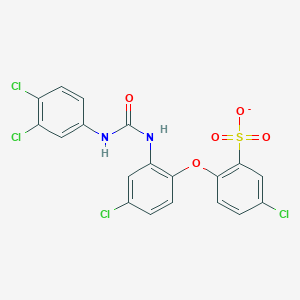

IUPAC Name |

quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWDKQKVAFOMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395945 | |

| Record name | 4-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4363-95-5 | |

| Record name | 4-Quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4363-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[9-[(4-Fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-(2-phenylphenyl)urea](/img/structure/B1229255.png)

![3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester](/img/structure/B1229256.png)

![(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-11-yl) acetate](/img/structure/B1229259.png)

![3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)

![4-[1-oxo-6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)hexyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229270.png)

![5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B1229275.png)